molecular formula C13H14ClNO3 B2685353 Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate CAS No. 765315-28-4

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate

Cat. No. B2685353
CAS RN: 765315-28-4
M. Wt: 267.71
InChI Key: OHWDJOQODNYDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.

Scientific Research Applications

Tert-butoxycarbonylation Reagent

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is related to compounds used in tert-butoxycarbonylation, a crucial protective group strategy in peptide synthesis. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is employed as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions without a base (Saito, Ouchi, & Takahata, 2006), (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed as part of a public-private partnership, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for excellent activity against Plasmodium falciparum and rodent malaria parasites. The molecule was synthesized from cheap and readily available starting materials, underlining the potential of tert-butyl based compounds in medicinal chemistry (O’Neill et al., 2009).

Unnatural Amino Acid Derivatives

A novel approach to synthesizing unnatural amino acid derivatives through click chemistry involves the selective alkylation of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This method demonstrates the utility of tert-butyl based compounds in creating diverse molecular structures with potential applications in drug design and development (Patil & Luzzio, 2017).

Catalytic Reactions and Synthesis

Tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, showcasing the chemical versatility and utility of tert-butyl based compounds in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Material Science Applications

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance, demonstrating the influence of tert-butyl based additives on the photovoltaic properties of materials. This effect is attributed to shifts in the TiO2 band edge and an increase in electron lifetime, highlighting the impact of tert-butyl based compounds in material science and renewable energy technology (Boschloo, Häggman, & Hagfeldt, 2006).

properties

IUPAC Name

tert-butyl 4-chloro-2-oxo-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWDJOQODNYDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.